N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide” is complex. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an isobutyramide group.Scientific Research Applications
Enzymatic Inhibition and Biological Activity
One significant application of compounds structurally related to N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide is in the development of enzyme inhibitors. For instance, aromatase inhibitors, which are crucial in the treatment of hormone-dependent breast cancer, have been synthesized and evaluated for their mammary tumor inhibiting activity, showcasing the potential of similar compounds in cancer therapy (Hartmann & Batzl, 1986). Furthermore, compounds with antiviral activity have been developed, highlighting the potential of these molecules in combating viral infections (Holý et al., 2002).
Chemical Synthesis and Modification
The structural complexity and versatility of compounds like this compound allow for diverse chemical modifications, leading to the synthesis of novel compounds with potential therapeutic applications. For example, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of specific antibiotics, demonstrates the utility of such compounds in drug development (Fleck et al., 2003).
Anticancer and Anti-inflammatory Properties
Further research into compounds structurally related to this compound has led to the discovery of molecules with potent analgesic and anti-inflammatory properties, suggesting potential applications in pain management and inflammation treatment (Chhabria et al., 2007). Additionally, novel N-alkylated pyrimidine derivatives have been synthesized and evaluated for their antiproliferative effects on tumor cell lines, indicating the potential of these compounds in anticancer therapies (Gazivoda Kraljević et al., 2014).
Mechanism of Action
“N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide” selectively targets the NEDD8-activating enzyme (NAE), making it a potential cancer therapeutic.
Future Directions
“N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide” is currently being researched as a potential cancer therapeutic. The future directions of this research could include further exploration of its mechanism of action, potential applications in cancer treatment, and the development of synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .
Properties
IUPAC Name |
2-methyl-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-11(2)18(23)22-15-8-6-14(7-9-15)21-16-10-17(24-12(3)4)20-13(5)19-16/h6-12H,1-5H3,(H,22,23)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRVPZOIPZWHMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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